molecular formula C23H23ClN6O4S B2819570 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1242957-02-3

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No. B2819570
CAS RN: 1242957-02-3
M. Wt: 514.99
InChI Key: YPBIIMWJHWYSRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H23ClN6O4S and its molecular weight is 514.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The synthesis of novel compounds and their derivatives, such as those involving pyrazole and oxadiazole moieties, has been a subject of interest due to their diverse pharmacological properties. For example, compounds with a 1,3,4-oxadiazole structure have been synthesized and evaluated for their potential as antimicrobial agents, showcasing significant activities against various microorganisms (H. M. Aly, N. Saleh, Heba A. Elhady, 2011) Aly et al., 2011. Similarly, amino pyrazole derivatives have been synthesized and tested for their antimicrobial and antifungal activities, with several compounds exhibiting good efficacy (Nilay Shah, P. N. Patel, Denish C. Karia, 2018) Shah et al., 2018.

Antioxidant and Antitumor Activities

Research has also been conducted on the antioxidant and antitumor activities of such compounds. A study focused on the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Some derivatives demonstrated binding and moderate inhibitory effects across assays, highlighting their potential for further development as therapeutic agents (M. Faheem, 2018) Faheem, 2018.

Pharmacological Potential

The pharmacological potential of these compounds extends to various therapeutic areas, including antipsychotic activities. For instance, specific derivatives were found to have an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, suggesting a novel mechanism of action for psychiatric disorders (L D Wise et al., 1987) Wise et al., 1987.

properties

IUPAC Name

2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN6O4S/c1-12-5-7-14(10-15(12)24)26-18(31)11-30-20(25)19(23(28-30)35-4)22-27-21(29-34-22)13-6-8-16(32-2)17(9-13)33-3/h5-10H,11,25H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBIIMWJHWYSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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